molecular formula C13H16N2O6S B11664355 5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid CAS No. 147916-33-4

5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid

Cat. No.: B11664355
CAS No.: 147916-33-4
M. Wt: 328.34 g/mol
InChI Key: SCHMIRBCQYNIFJ-UHFFFAOYSA-N
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Description

5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylsulfamoyl group attached to a phenyl ring, further connected to an amino-oxopentanoic acid chain. Its molecular formula is C13H16N2O6S, and it is known for its potential in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the acetylsulfamoyl phenyl intermediate. This intermediate is then reacted with an amino-oxopentanoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to optimize the reaction conditions. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can convert specific groups within the molecule, affecting its reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific biochemical pathways.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The acetylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. The phenyl ring and amino-oxopentanoic acid chain contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-oxopentanoic acid: This compound shares a similar backbone but lacks the acetylsulfamoyl and phenyl groups.

    4-Acetamidobenzenesulfonamide: This compound contains the acetylsulfamoyl group but differs in its overall structure.

Uniqueness

5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

147916-33-4

Molecular Formula

C13H16N2O6S

Molecular Weight

328.34 g/mol

IUPAC Name

5-[4-(acetylsulfamoyl)anilino]-5-oxopentanoic acid

InChI

InChI=1S/C13H16N2O6S/c1-9(16)15-22(20,21)11-7-5-10(6-8-11)14-12(17)3-2-4-13(18)19/h5-8H,2-4H2,1H3,(H,14,17)(H,15,16)(H,18,19)

InChI Key

SCHMIRBCQYNIFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O

Origin of Product

United States

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